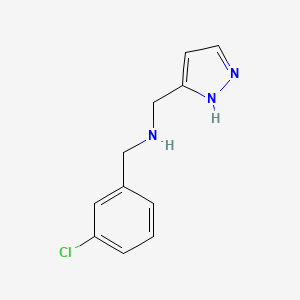
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, commonly known as DPMA, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1) and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
DPMA exerts its effects by binding to and activating the 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine receptor, which is expressed in various regions of the brain. Activation of 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine leads to the modulation of neurotransmitter release, including dopamine, serotonin, and glutamate. This modulation results in the regulation of various physiological processes such as mood, cognition, and reward.
Biochemical and Physiological Effects
DPMA has been shown to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant-like effects. DPMA has been shown to modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in various neurological and psychiatric disorders.
实验室实验的优点和局限性
DPMA has several advantages for use in lab experiments. It is a selective agonist for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which allows for the specific modulation of neurotransmitter release. DPMA is also stable and can be easily synthesized in the lab. However, DPMA has several limitations. It is not water-soluble, which limits its use in in vivo experiments. DPMA is also a potent ligand for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which can lead to receptor desensitization with prolonged use.
未来方向
There are several future directions for the study of DPMA. One direction is the development of more water-soluble analogs of DPMA for in vivo experiments. Another direction is the investigation of the effects of DPMA on other neurotransmitter systems, such as the GABAergic and cholinergic systems. DPMA could also be studied in combination with other drugs for potential therapeutic applications in various neurological and psychiatric disorders.
合成方法
DPMA can be synthesized using a modified version of the Mannich reaction. The reaction involves the condensation of 2,3-dimethoxybenzaldehyde, pyrazole, and formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield DPMA.
科学研究应用
DPMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and drug addiction. Studies have shown that DPMA can modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in these disorders. DPMA has also been shown to enhance cognitive function and memory in animal models.
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-5-3-4-10(13(12)18-2)8-14-9-11-6-7-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOHHVXWBOUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)



![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)




![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
